N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O4S/c1-17-5-4-6-20(11-17)30-25(34)16-38-27-32-31-24(33(27)21-9-7-19(28)8-10-21)15-29-26(35)18-12-22(36-2)14-23(13-18)37-3/h4-14H,15-16H2,1-3H3,(H,29,35)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYJHIGLVWXBFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-fluorophenyl)-5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,5-dimethoxybenzamide is a compound of interest due to its potential biological activities. The structure incorporates a triazole ring, known for its diverse pharmacological properties, including anticancer and anti-inflammatory effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure
The compound can be represented as follows:
Anticancer Properties
Research has indicated that compounds featuring the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that triazole derivatives demonstrated activity against colorectal cancer cell lines (HT-29), with IC50 values in the micromolar range .
The proposed mechanisms for the anticancer activity of triazole derivatives include:
- Inhibition of Key Enzymes : Compounds similar to this compound have been shown to inhibit enzymes like MEK1 and ERK2 involved in cancer signaling pathways .
- Cell Cycle Arrest : Certain studies reported that these compounds could induce cell cycle arrest in both sub G0/G1 and G0/G1 phases, leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The anti-inflammatory potential of triazole compounds has also been documented. For example, some derivatives have been identified as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The presence of electron-withdrawing groups like fluorine enhances the biological activity by improving binding affinity to target enzymes.
Research Findings and Case Studies
| Study | Findings | Cell Line | IC50 Value |
|---|---|---|---|
| Aliabadi et al. (2016) | Triazole derivatives showed high activity against HT-29 | HT-29 (Colorectal Cancer) | Micromolar range |
| Qin et al. (2014) | Selective cytotoxicity against colorectal cancer | HT-29 | Micromolar range |
| El-Sherief et al. (2018) | Strong interaction with tubulin's ATP-active site | Various Cancer Lines | Micromolar range |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
